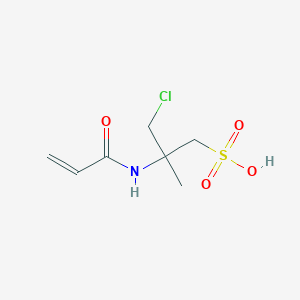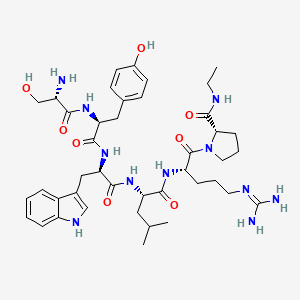![molecular formula C21H18N4O B12564360 4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide CAS No. 185012-10-6](/img/structure/B12564360.png)
4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. This particular compound features a carbazole moiety, which is known for its biological and photophysical properties.
Preparation Methods
The synthesis of 4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-amino benzamide. This involves treating 4-amino benzamide with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 9-ethyl-9H-carbazole to form the azo compound. This reaction is usually carried out in an alkaline medium to facilitate the coupling process.
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding amines.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of hydrazo compounds.
Substitution: The benzamide moiety can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and sodium dithionite for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in studying azo dye chemistry.
Biology: The compound’s biological properties, such as antimicrobial and anticancer activities, are of interest in biomedical research.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide involves its interaction with biological targets, such as enzymes and receptors. The azo group can undergo metabolic reduction to form aromatic amines, which can interact with cellular components and exert biological effects. The carbazole moiety may also contribute to the compound’s activity by interacting with specific molecular targets, such as DNA or proteins, leading to various biological outcomes.
Comparison with Similar Compounds
4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide can be compared with other similar compounds, such as:
4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzoic acid: This compound has a carboxylic acid group instead of an amide group, which may affect its solubility and reactivity.
9-Ethyl-9H-carbazole-3-carbaldehyde: This compound lacks the azo group and has an aldehyde group, leading to different chemical and biological properties.
N-[4-(1H-Benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl]-1-phenylmethanimine: This compound features a benzimidazole and thiazole moiety, which may impart different biological activities compared to the carbazole-based compound.
The uniqueness of this compound lies in its specific structural features, such as the combination of the carbazole and azo moieties, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
185012-10-6 |
|---|---|
Molecular Formula |
C21H18N4O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[(9-ethylcarbazol-3-yl)diazenyl]benzamide |
InChI |
InChI=1S/C21H18N4O/c1-2-25-19-6-4-3-5-17(19)18-13-16(11-12-20(18)25)24-23-15-9-7-14(8-10-15)21(22)26/h3-13H,2H2,1H3,(H2,22,26) |
InChI Key |
LNHPGAKJRIZLJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N=NC3=CC=C(C=C3)C(=O)N)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


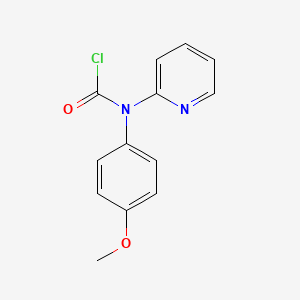
![3-Thiophenecarbonitrile, 4-amino-2-[(4-aminobutyl)amino]-5-benzoyl-](/img/structure/B12564286.png)
![N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine](/img/structure/B12564289.png)
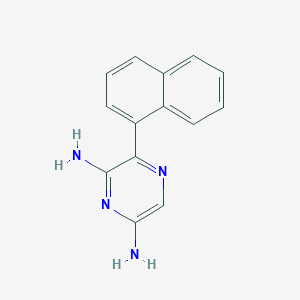
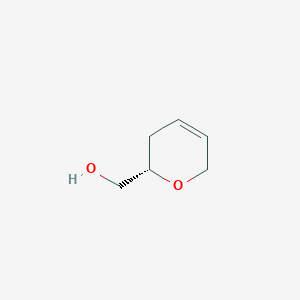
![1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole](/img/structure/B12564307.png)
![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-phenyl-3-butenyl]oxy]-](/img/structure/B12564309.png)
![[1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine](/img/structure/B12564314.png)
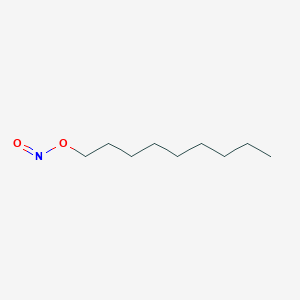
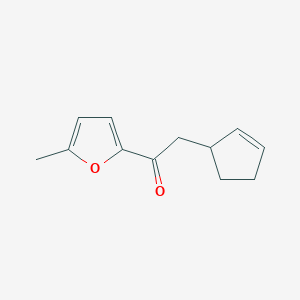
![5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol](/img/structure/B12564331.png)
